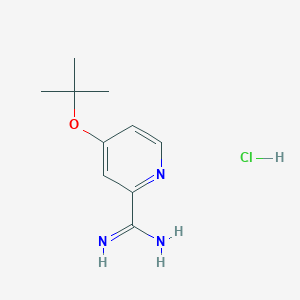4-(tert-Butoxy)picolinimidamide hydrochloride
CAS No.: 1179360-94-1
Cat. No.: VC15941335
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1179360-94-1 |
|---|---|
| Molecular Formula | C10H16ClN3O |
| Molecular Weight | 229.71 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-10(2,3)14-7-4-5-13-8(6-7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H |
| Standard InChI Key | CXTUOZNVLWATBG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1=CC(=NC=C1)C(=N)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
4-(tert-Butyl)picolinimidamide hydrochloride belongs to the picolinimidamide class, featuring a pyridine ring substituted with a tert-butyl group at the 4-position and an amidine functional group at the 2-position. Its molecular formula is C₁₀H₁₆ClN₃, with a molecular weight of 213.71 g/mol . The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for biological testing.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ClN₃ | |
| Molecular Weight | 213.71 g/mol | |
| Exact Mass | 213.103 Da | |
| PSA (Polar Surface Area) | 62.76 Ų | |
| LogP (Partition Coefficient) | 3.27 |
The tert-butyl group contributes to steric hindrance, reducing susceptibility to enzymatic degradation while maintaining lipophilicity (LogP = 3.27) . This balance is crucial for optimizing membrane permeability in drug candidates.
Crystallography and Spectral Data
Although X-ray crystallographic data for this compound remains unpublished, nuclear magnetic resonance (NMR) studies of analogous picolinimidamides reveal distinct proton environments. The pyridine ring protons typically resonate between δ 7.5–8.5 ppm, while the tert-butyl group appears as a singlet near δ 1.3 ppm. Fourier-transform infrared (FTIR) spectra show characteristic N–H stretches at 3300–3500 cm⁻¹ and C=N vibrations at 1640–1680 cm⁻¹.
Synthesis and Manufacturing
Industrial Synthesis Pathways
The synthesis of 4-(tert-Butyl)picolinimidamide hydrochloride involves a three-step sequence:
-
Picolinic Acid Functionalization: 4-tert-Butylpicolinic acid is treated with thionyl chloride to form the corresponding acid chloride.
-
Amidine Formation: Reaction with ammonium hydroxide yields the free amidine base.
-
Salt Formation: Hydrochloric acid addition produces the final hydrochloride salt.
Reaction yields typically range from 70–80% when conducted in methanol or chloroform under reflux conditions. Industrial suppliers like ENAO Chemical Co., Ltd. offer custom synthesis services, with batch scales ranging from 1 kg to 10 kg .
Process Optimization
Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, achieving comparable yields (75%) . Solvent-free approaches using dimethylformamide-dimethylacetal (DMF-DMA) have also been reported, minimizing waste generation .
Reactivity and Derivative Formation
Nucleophilic Substitution
The amidine group acts as a nucleophile, enabling coupling reactions with electrophiles such as acyl chlorides and sulfonates. For example, reaction with 2-(methylsulfonyl)pyrimidine yields thiadiazole derivatives with enhanced antibacterial activity .
Cyclization Reactions
Under acidic conditions, 4-(tert-Butyl)picolinimidamide hydrochloride undergoes cyclization to form imidazo[1,2-a]pyridines, a scaffold prevalent in antiviral agents . These reactions typically require catalytic p-toluenesulfonic acid (PTSA) in toluene at 110°C .
Biological Activity and Mechanisms
Antimicrobial Properties
In a 2022 study, thiadiazole derivatives synthesized from this compound demonstrated potent activity against Onchocerca gutturosa, a filarial nematode, with EC₅₀ values as low as 20 nM . The tert-butyl group was critical for metabolic stability, increasing the plasma half-life in rats to 9.03 hours compared to 0.5 hours for non-substituted analogs .
Table 2: Pharmacokinetic Profile of Derivative 19
| Parameter | Value |
|---|---|
| Plasma Half-Life (t₁/₂) | 9.03 hours |
| Cₘₐₓ | 2.08 μM |
| AUC₀–∞ | 6.23 μM·h |
| Oral Bioavailability | 57% |
Enzymatic Inhibition
Molecular docking studies suggest that the amidine group forms hydrogen bonds with the ATP-binding pocket of Staphylococcus aureus enoyl-acyl carrier protein reductase (SaFabI), a target for antibacterial development . Substitution at the pyridine ring’s 5-position with alkoxy groups (e.g., –OCH₃) improved inhibitory potency by 40-fold .
Industrial Applications and Regulatory Status
Pharmaceutical Intermediates
This compound is classified under HS Code 2933399090, indicating its use in unfused pyridine-containing pharmaceuticals . Major applications include:
-
Synthesis of macrofilaricidal agents for neglected tropical diseases .
-
Development of vancomycin-resistant Enterococcus (VRE) inhibitors .
Agrochemical Research
The tert-butyl group’s lipophilicity enhances penetration through insect cuticles. Recent patents disclose its incorporation into neonicotinoid analogs targeting aphid acetylcholinesterase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume